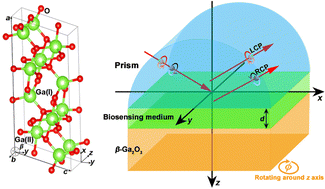Giant photonic spin Hall effect induced by hyperbolic shear polaritons†
Physical Chemistry Chemical Physics Pub Date: 2023-03-23 DOI: 10.1039/D3CP00205E
Abstract
Recently, broken symmetry within crystals has been attracting tremendous research interest since it can be utilized to effectively manipulate the propagation of photons. In particular, low-symmetry Bravais crystals can support hyperbolic shear polaritons (HShPs), holding great promise for technological upgrading in the emerging research area of spinoptics. Herein, an Otto-type multilayer structure consisting of a KRS5 prism, a sensing medium, and monoclinic β-Ga2O3 crystals is designed to ameliorate the photonic spin Hall effect (PSHE). The surface of β-Ga2O3 is the monoclinic (010) plane (x–y plane). We show that giant spin Hall shifts with three (or two) orders of magnitude of the incident wavelength can be obtained in the in-plane (or transverse) directions. The azimuthal dispersions of photonic spin Hall shifts present non-mirror-symmetric patterns upon tuning the rotation angle of β-Ga2O3 around the z-axis in the plane. All of these exotic optical properties are closely correlated with the broken crystal lattice symmetry and the incurred excitation of HShPs in monoclinic β-Ga2O3 crystals. By virtue of the remarkably enhanced PSHE, our proposed Otto-type multilayer structure shows a superior biosensing performance in which the maximum sensitivity is two orders of magnitude larger than that of previously reported PSHE biosensors based on two-dimensional materials. In addition, the optimized physical and structural parameters including the incident angle, excitation wavelength, azimuth angle and doping concentration of β-Ga2O3, thickness and refractive index of sensing medium are also investigated and presented. This work unequivocally confirms the strong influence of crystal symmetry on the PSHE, providing important insights into understanding the rich modulation of spin–orbit interactions of light via shear polaritons and therefore facilitating potential applications in photoelectronic devices.


Recommended Literature
- [1] Standardized extracts from black bean coats (Phaseolus vulgaris L.) prevent adverse cardiac remodeling in a murine model of non-ischemic cardiomyopathy
- [2] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [3] Front cover
- [4] Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities†
- [5] Gut microbiota-dependent catabolites of tryptophan play a predominant role in the protective effects of turmeric polysaccharides against DSS-induced ulcerative colitis
- [6] Back cover
- [7] Selective removal of Cu2−x(S,Se) phases from Cu2ZnSn(S,Se)4 thin films†
- [8] A nicking enzyme-assisted allosteric strategy for self-resetting DNA switching circuits†
- [9] Residues of nortestosterone esters at injection sites.Part 2.‡ Behavioural effects†
- [10] Spectroscopic properties of GdxLa1−xAlO3 nanocrystals doped with Pr3+ ions†










